

N-Methyl-3-(trifluoromethyl)benzylamine molecular structure and conformation

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Compound of Interest

Compound Name:	<i>N</i> -Methyl-3-(trifluoromethyl)benzylamine
Cat. No.:	B1582007

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An In-depth Technical Guide to the Molecular Structure and Conformation of **N-Methyl-3-(trifluoromethyl)benzylamine**

Abstract

N-Methyl-3-(trifluoromethyl)benzylamine is a key chemical intermediate whose utility in pharmaceutical and agrochemical research is largely dictated by its three-dimensional structure and conformational dynamics. The presence of a trifluoromethyl group significantly influences its physicochemical properties, enhancing metabolic stability and binding affinity in drug candidates.[1][2] This guide provides a comprehensive analysis of the molecule's structural features and explores its conformational landscape through a synthesis of theoretical principles, computational methodologies, and experimental validation techniques. Designed for researchers and drug development professionals, this document elucidates the causal relationships between molecular geometry and chemical function, offering field-proven insights into the characterization of flexible molecules.

Introduction: The Significance of **N-Methyl-3-(trifluoromethyl)benzylamine**

N-Methyl-3-(trifluoromethyl)benzylamine ($C_9H_{10}F_3N$) is a substituted benzylamine derivative recognized for its role as a versatile building block in organic synthesis.[1] It is particularly valued in medicinal chemistry as an intermediate for active pharmaceutical ingredients (APIs),

especially those targeting the central nervous system for potential antidepressant or anxiolytic properties.^[1] The trifluoromethyl (-CF₃) substituent is critical to its function; this group is a well-established bioisostere for a methyl group but possesses unique electronic properties and higher metabolic stability due to the strength of the C-F bonds.^[2] These characteristics can enhance a drug's lipophilicity, membrane permeability, and binding selectivity, making it a favored moiety in modern drug design.^[2]

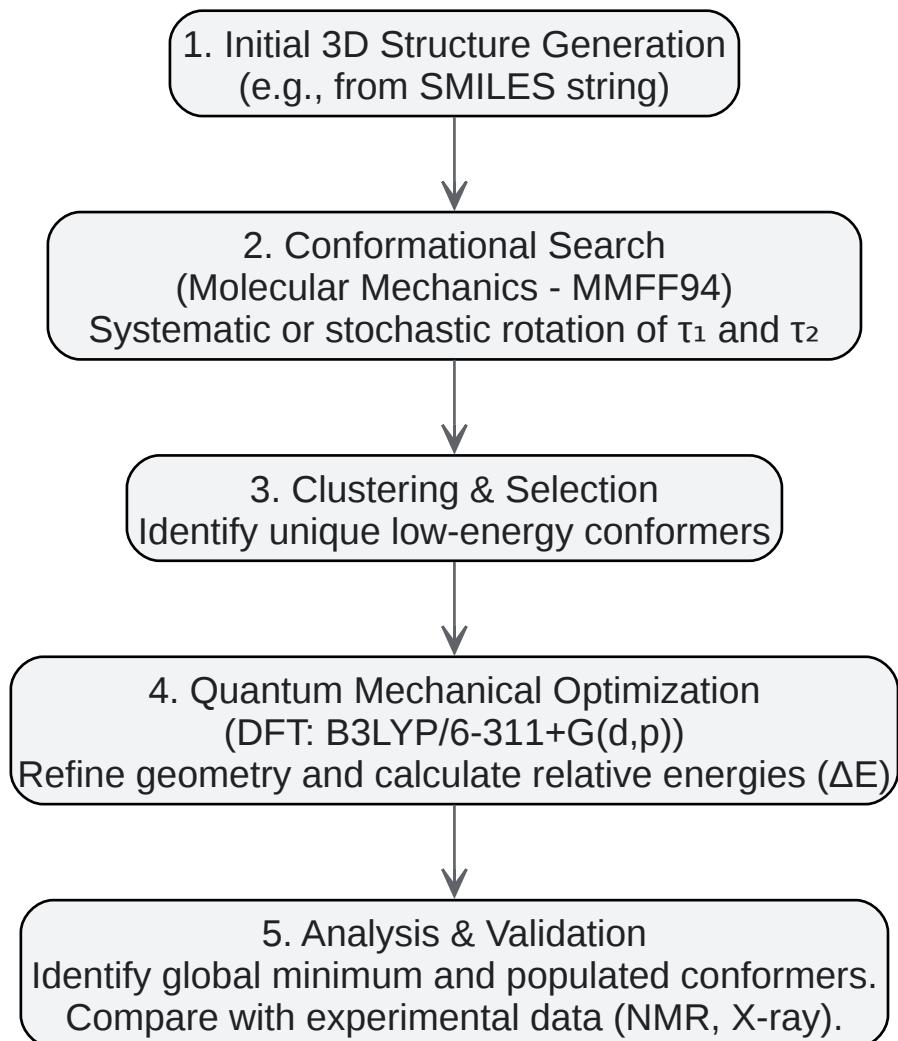
Understanding the molecule's preferred three-dimensional arrangement, or conformation, is paramount. The spatial relationship between the trifluoromethyl-substituted phenyl ring and the N-methylamino group directly impacts how the molecule interacts with biological targets like enzymes or receptors. This guide dissects the structural components and rotational degrees of freedom that define its conformational possibilities and outlines a robust, multi-faceted approach to its analysis.

Table 1: Key Molecular Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ F ₃ N	[1]
Molecular Weight	189.18 g/mol	[1]
CAS Number	90390-07-1	[1]
Appearance	Colorless to yellow liquid	[1]
MDL Number	MFCD04115410	[1]

Molecular Structure and Rotational Degrees of Freedom

The structure of **N-Methyl-3-(trifluoromethyl)benzylamine** consists of a central benzyl group with two key substitutions: a trifluoromethyl group at the meta-position (C3) of the phenyl ring and a methyl group on the benzylamine nitrogen.



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References

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